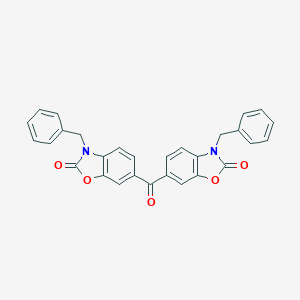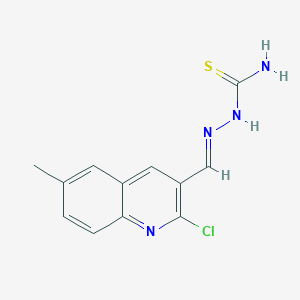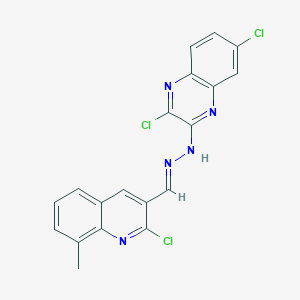
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that belongs to the family of benzoxazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one have been studied extensively in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been reported to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one in lab experiments include its high potency, selectivity, and reproducibility. However, the limitations of using this compound include its low solubility in water and its potential toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its antitumor activity. Secondly, the potential applications of this compound in other fields such as material science and organic synthesis need to be explored. Finally, the development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Conclusion:
In conclusion, 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, and its mechanism of action needs to be further elucidated. The development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one involves the reaction of 3-aminobenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been reported to possess antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
190074-19-2 |
|---|---|
Produktname |
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
Molekularformel |
C29H20N2O5 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
3-benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H20N2O5/c32-27(21-11-13-23-25(15-21)35-28(33)30(23)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)36-29(34)31(24)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI-Schlüssel |
PKGVVMPOWWFWIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)